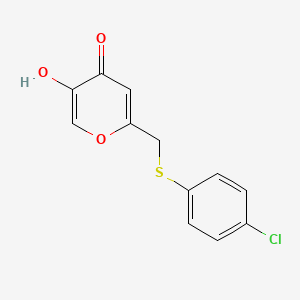
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Anti-corrosion Applications : Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds, including those structurally related to 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, demonstrate significant inhibition, with certain derivatives reaching up to 90.0% inhibition at specific concentrations (El Hattak et al., 2021).
Larvicidal Potential : Hydroxy-2-methyl-4H-pyran-4-one derivatives have shown larvicidal potential against various mosquito species. This suggests the potential use of related compounds, such as 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, in controlling mosquito populations and preventing mosquito-borne diseases (Ali & Venugopalan, 2019).
Anticonvulsant and Antimicrobial Activities : Certain derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one, which are structurally related to the compound , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds have shown promising results in both regards, indicating potential medicinal applications (Aytemir, Çalış, & Özalp, 2004).
Herbicidal and Growth Regulatory Activity : Derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one have shown herbicidal and growth regulatory activities. This suggests the potential agricultural applications of related compounds in plant growth regulation and weed control (Veverka & Kráľovičová, 1990).
Antiviral Activity : Furobenzopyrones, which include derivatives of 4H-pyran-4-ones, have been evaluated for their antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I). This points towards the potential use of similar compounds in antiviral drug development (Pandey et al., 2004).
Synergetic Effect in Chemotherapy : Isoxazole and isothiazole derivatives of comenic acid, which are related to pyran-4-one compounds, have shown a synergetic effect when used in combination with standard antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGLKXPOEWPXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

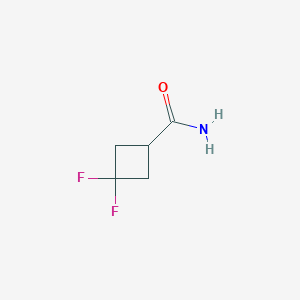
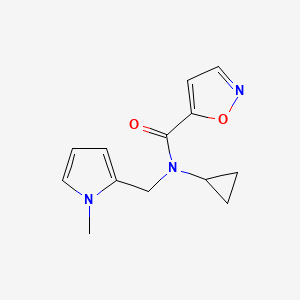
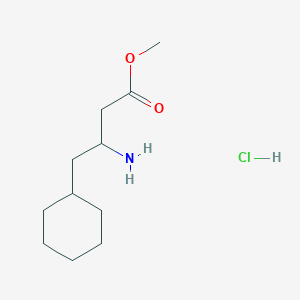
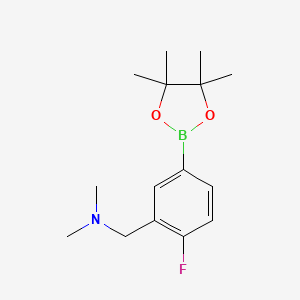

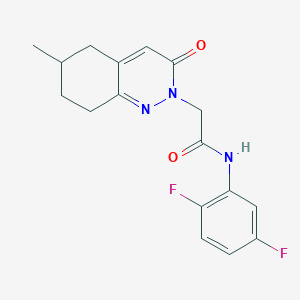
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
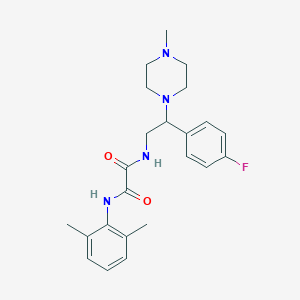

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
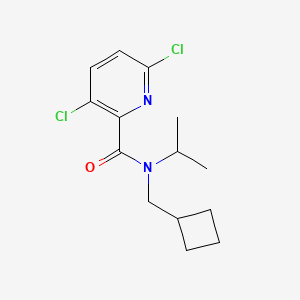
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)